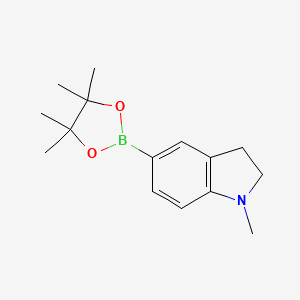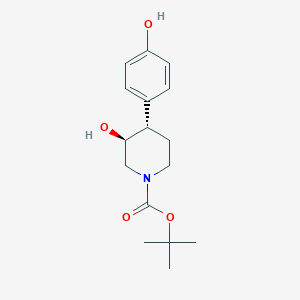
1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Overview
Description
1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene (TFEB) is an organic compound belonging to the class of organofluorine compounds. It is a colorless liquid with a boiling point of 126°C and a melting point of -25°C. TFEB has been extensively studied for its potential applications in the fields of organic synthesis, pharmaceuticals, and materials science.
Scientific Research Applications
Organic Synthesis Applications
1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene plays a critical role in organic synthesis, particularly in selective lithiation and electrophilic substitution reactions. For instance, Schlosser et al. (1998) demonstrated the quantitative hydrogen/metal exchange in 1,2,4-Tris(trifluoromethyl)benzene using lithium 2,2,6,6-tetramethylpiperidide, leading to the formation of 5-iodo-1,2,4-tris(trifluoromethyl)benzene. This compound serves as a precursor for synthesizing 5-substituted derivatives through further reactions with tert-butyllithium and electrophiles (Schlosser, Porwisiak, & Mongin, 1998).
Mechanism of Action
Target of Action
It is used as a key intermediate in the synthesis of oxime derivatives , which are employed as insecticides . Therefore, it can be inferred that the compound may interact with the biochemical pathways related to insect physiology.
Mode of Action
As an intermediate in the synthesis of oxime derivatives , it likely undergoes further chemical reactions to form the active insecticidal compound. The exact nature of these reactions and the resulting changes in the target organisms would depend on the specific oxime derivative being synthesized.
Biochemical Pathways
Given its use in the synthesis of insecticides , it is plausible that the compound, or its derivatives, may interfere with the nervous system of insects, a common target of many insecticides.
Result of Action
As an intermediate in the production of insecticides , its primary role is likely in the synthesis of the active insecticidal compound. The effects of this compound would depend on the specific insecticide being produced.
properties
IUPAC Name |
1-iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4IO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBKUIQRNCSAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650430 | |
| Record name | 1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
CAS RN |
863323-03-9 | |
| Record name | 1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol](/img/structure/B1604383.png)



![2,5-dichloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1604393.png)

![7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1604396.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604398.png)




